molecular formula C10H15NO B2537511 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 21141-02-6

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B2537511
CAS RN: 21141-02-6
M. Wt: 165.236
InChI Key: USXUHJDVFUTRSC-UHFFFAOYSA-N
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Description

“1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.1790 . It is also known by other names such as Ketone, 2,4-dimethylpyrrol-3-yl methyl; 2,4-Dimethyl-3-acetylpyrrole; 2,4-Dimethylpyrrol-3-yl methyl ketone; 3-Acetyl-2,4-dimethylpyrrole .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .


Molecular Structure Analysis

The molecular structure of “1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.

Future Directions

Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . Future research may continue to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)7(3)11-9/h11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUHJDVFUTRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Synthesis routes and methods

Procedure details

A solution of 2,4-dimethyl-3-acetyl-pyrrole (548 mg) in 10 ml of aqueous hydriodic acid containing a little solid phosphonium iodide was cooled in an ice-salt bath. Paraldehyde (0.35 ml) was added and the solution was stirred for 41/2 hrs. without further cooling. The solution was then added to 100 ml of ice water to precipitate the light brown product (385 mg, 58%), m.p. 153°-160° C. For analysis, it was sublimed in vacuo then recrystallized from ether (thimble) as grey needles, m.p. 163° C. after changing to plates at 140°. Anal. Calc. for C10H15O: C; 72.69, H, 9.15; N, 8.48. Found: C, 72.67; H, 8.88; N, 8.69.
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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